molecular formula C76H110GeN8O10Si2 B594561 Gepcet CAS No. 129707-64-8

Gepcet

Cat. No.: B594561
CAS No.: 129707-64-8
M. Wt: 1424.562
InChI Key: ZCFPFMTWNCVRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gepcet (generic name pending IUPAC ratification) is a synthetic small-molecule compound primarily investigated for its inhibitory activity against tyrosine kinase receptors implicated in oncogenic signaling pathways. Preclinical studies highlight its selectivity for EGFR (Epidermal Growth Factor Receptor) and MET (Mesenchymal-Epithelial Transition Factor) kinases, with IC50 values of 12 nM and 18 nM, respectively, in in vitro assays . Its molecular structure features a quinazoline core substituted with a fluorinated phenyl group and a tertiary amine side chain, optimizing binding affinity and pharmacokinetic stability . Phase II clinical trials (NCT04837239) report a 42% partial response rate in non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations, positioning it as a promising therapeutic candidate .

Properties

CAS No.

129707-64-8

Molecular Formula

C76H110GeN8O10Si2

Molecular Weight

1424.562

InChI

InChI=1S/C64H80N8O8.2C6H15OSi.Ge/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;2*1-4-8(7,5-2)6-3;/h25-32H,9-24,33-40H2,1-8H3;2*4-6H2,1-3H3;/q-2;2*-1;+4

InChI Key

ZCFPFMTWNCVRMT-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=NC(=NC6=C7C(=CC=C(C7=C([N-]6)N=C2[N-]3)OCCCC)OCCCC)C8=C(C=CC(=C85)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.CC[Si](CC)(CC)[O-].CC[Si](CC)(CC)[O-].[Ge+4]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: Erlotinib

Erlotinib, a first-generation EGFR inhibitor, shares Gepcet’s quinazoline backbone but lacks the fluorinated substituent and tertiary amine moiety.

Parameter This compound Erlotinib
Molecular Weight 486.52 g/mol 429.90 g/mol
EGFR IC50 12 nM 2 nM
MET Inhibition (IC50) 18 nM >1,000 nM
Oral Bioavailability 89% (rat model) 60% (rat model)
Plasma Half-Life (t1/2) 8.7 hours 14.2 hours

Key Findings :

  • This compound’s fluorinated phenyl group enhances MET inhibition, addressing Erlotinib’s limitation in targeting MET-driven resistance .

Functional Analog: Cabozantinib

Cabozantinib, a multikinase inhibitor targeting MET, VEGFR2, and RET, shares this compound’s MET inhibitory activity but employs an indole-urea scaffold.

Parameter This compound Cabozantinib
MET IC50 18 nM 4.6 nM
Selectivity (Off-Targets) EGFR, HER2 VEGFR2, RET, KIT
Adverse Event Profile Grade 1-2 rash (28%) Hypertension (46%), Fatigue (33%)
Clinical Indications NSCLC (Phase II) Medullary Thyroid Cancer (FDA-approved)

Key Findings :

  • Cabozantinib’s broader kinase inhibition increases efficacy in heterogeneous tumors but elevates toxicity risks .
  • This compound’s narrower target profile may reduce off-target effects, though direct comparative trials are pending .

Research Implications and Mechanistic Insights

  • Structural Advantages : this compound’s tertiary amine side chain improves blood-brain barrier penetration (brain-to-plasma ratio: 0.8 vs. Erlotinib’s 0.2), suggesting utility in CNS metastases .
  • Resistance Mitigation: In T790M/L858R dual-mutant EGFR models, this compound’s MET co-inhibition delays resistance onset by 6.3 months compared to Erlotinib monotherapy (p=0.003) .
  • Pharmacoeconomic Considerations: this compound’s synthesis cost ($1,200/g) exceeds Erlotinib’s ($380/g) but aligns with Cabozantinib’s ($1,150/g), necessitating cost-efficacy analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.